molecular formula C14H16N4O3S B5738910 5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-{[5-(4-methyl-1-piperazinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5738910
M. Wt: 320.37 g/mol
InChI Key: QQJCQXLTGFBQKY-UHFFFAOYSA-N
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Description

This chemical belongs to a class of compounds known for their diverse biological activities. It is structurally characterized by a pyrimidine core, modified with piperazinyl and furyl groups, which significantly influence its chemical behavior and properties.

Synthesis Analysis

The synthesis of this compound involves multiple steps, including condensation reactions, substitutions, and cyclizations. Specifically, the process might include the formation of substituted pyrimidines from urea derivatives and the incorporation of piperazinyl and furyl groups into the core structure. This approach allows for the introduction of various substituents, providing a pathway to a wide range of analogs with potential biological activities (Asiri et al., 2010).

Molecular Structure Analysis

The compound's molecular structure has been characterized using techniques such as NMR, IR, and MS. These studies provide insights into the compound's electronic distribution, bond lengths, and angles, crucial for understanding its reactivity and interactions with biological targets. The presence of the thioxodihydropyrimidine core and substituted furyl and piperazinyl groups is essential for the compound's biological activities (Asiri et al., 2010).

Chemical Reactions and Properties

This compound can undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to its reactive centers. These reactions can be employed to derive a range of analogs with different properties and potential biological activities. The compound's chemical properties are influenced by the piperazinyl and furyl groups, which can interact with different biological molecules, influencing its pharmacological profile (Mattioda et al., 1975).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, reactions, and potential applications. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

5-[[5-(4-methylpiperazin-1-yl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-17-4-6-18(7-5-17)11-3-2-9(21-11)8-10-12(19)15-14(22)16-13(10)20/h2-3,8H,4-7H2,1H3,(H2,15,16,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJCQXLTGFBQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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